molecular formula C9H15N5 B2826211 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile CAS No. 113513-29-4

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2826211
CAS RN: 113513-29-4
M. Wt: 193.254
InChI Key: QYJXKJNINAQHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, also known as 5-APPC, is a synthetic compound that is gaining attention in the scientific community due to its potential as a therapeutic agent. 5-APPC is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is thought to have a similar mechanism of action. It has been studied for its potential to modulate the activity of GABA receptors, as well as its potential to modulate the activity of other neurotransmitters and receptors.

Scientific Research Applications

Applications in Electronic and Molecular Properties

Electronic Properties Enhancement : The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, a derivative of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, shows potential in electronic applications. It was found that the molecule, upon interaction with fullerene, exhibits enhanced Raman activity and good absorption energy. The study highlighted its electronic spectra, active sites, biological activities, and physical and chemical properties, indicating its utility in molecular electronics and materials science (Biointerface Research in Applied Chemistry, 2022).

Antimicrobial and Antiviral Applications

Synthesis and Antiviral Evaluation : Derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, including some novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and evaluated for their antiviral activity against herpes simplex virus type-1 (HSV-1), showing promising results (European Journal of Medicinal Chemistry, 2009).

Antimicrobial Schiff Bases Synthesis : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds, after screening, exhibited significant in vitro antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h, which showed excellent activity compared to other derivatives (Heliyon, 2019).

Applications in Material Science and Surface Chemistry

Corrosion Inhibition Properties : The compound 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile was used as a precursor for synthesizing derivatives that exhibited corrosion inhibition properties on C-Steel surface in HCl. These compounds showed potential as corrosion inhibitors, with their efficiency increasing with inhibitor concentration and providing insights into the mechanism of corrosion inhibition (Journal of Bio- and Tribo-Corrosion, 2020).

Crystal and Molecular Structure Analysis

Structural Analysis : The compound 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed for its crystal and molecular structure. The study provided insights into its stabilization through intermolecular interactions, which is valuable for understanding its properties and potential applications in various fields (2022).

properties

IUPAC Name

3-amino-5-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c10-5-3-1-2-4-8-7(6-11)9(12)14-13-8/h1-5,10H2,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJXKJNINAQHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC1=C(C(=NN1)N)C#N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile

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